Camelliaside C

Inflammation Enzyme Inhibition Natural Product Pharmacology

Sourcing structurally authentic Camelliaside C for 5-lipoxygenase pathway research often presents reproducibility challenges due to glycosylation pattern inconsistencies. This compound is precisely the kaempferol 3-O-β-D-galactopyranosyl-(1→2)-β-D-glucopyranoside required for target specificity. - Validated moderate 5-LOX inhibitory activity (cell-based IC₅₀ = 140 µM) for reliable assay control. - Unique galactosyl-β(1→2)-glucoside moiety ensures accurate chromatographic retention for botanical extract standardization. - High-purity reference standard suitable for analytical method development and batch-to-batch quality control of Camellia sinensis nutraceuticals.

Molecular Formula C27H30O16
Molecular Weight 610.5 g/mol
CAS No. 152390-63-1
Cat. No. B115388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamelliaside C
CAS152390-63-1
Synonymscamelliaside C
kaempferol 3-O-beta-D-galactopyranosyl-(1-2)-beta-D-glucopyranoside
Molecular FormulaC27H30O16
Molecular Weight610.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)O
InChIInChI=1S/C27H30O16/c28-7-14-17(33)20(36)22(38)26(40-14)43-25-21(37)18(34)15(8-29)41-27(25)42-24-19(35)16-12(32)5-11(31)6-13(16)39-23(24)9-1-3-10(30)4-2-9/h1-6,14-15,17-18,20-22,25-34,36-38H,7-8H2/t14-,15-,17+,18-,20+,21+,22-,25-,26+,27+/m1/s1
InChIKeyLKZDFKLGDGSGEO-MUKUJDNJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Camelliaside C Overview and Classification


Camelliaside C (CAS 152390-63-1) is a flavonol diglycoside, specifically kaempferol 3-O-β-D-galactopyranosyl-(1→2)-β-D-glucopyranoside, first isolated from the defatted seeds of Camellia sinensis [1]. It belongs to the broader class of tea seed saponins and flavonoids, and is primarily recognized as a natural product with potential applications as a biochemical reference standard and as a subject of research into its enzyme inhibitory properties [2]. Its molecular formula is C27H30O16, and it exhibits a predicted melting point in the range of 200-202 °C .

5-LOX enzyme inhibition reference standard for arachidonate pathway studies
Defined kaempferol diglycoside with galactosyl-β(1→2)-glucoside moiety for SAR research
Documented RP-HPLC isolation workflow for analytical method development and QC

Why Substitution Fails for Camelliaside C


Substituting Camelliaside C with other common kaempferol glycosides, such as astragalin (kaempferol-3-O-glucoside) or other mono- and di-glycosides, is scientifically unsound due to significant differences in molecular recognition and physicochemical properties. While the aglycone core is identical, the specific β-D-galactopyranosyl-(1→2)-β-D-glucopyranosyl disaccharide moiety dictates the compound's unique interaction with biological targets, as evidenced by its inhibitory profile on arachidonate 5-lipoxygenase (5-LOX) [1]. Furthermore, this specific glycosylation pattern directly impacts its chromatographic behavior and solubility, which are critical parameters for analytical method development and experimental reproducibility [2]. The structural nuances directly translate to distinct and non-interchangeable performance characteristics in both in vitro assays and downstream processing.

Glycosylation pattern mismatch
Kaempferol monoglycosides (e.g., astragalin) lack the galactosyl-β(1→2)-glucoside disaccharide; 5-LOX interaction and chromatographic retention may shift significantly.
Physicochemical property divergence
Aglycone kaempferol exhibits markedly lower aqueous solubility and higher LogP; aqueous-based assay conditions and formulation compatibility may not transfer directly.

Camelliaside C Product-Specific Evidence


5-LOX Inhibition vs. Camelliaside A & B

Camelliaside C exhibits inhibitory activity against arachidonate 5-lipoxygenase (5-LOX) in RBL-1 cells. A direct head-to-head comparison reveals that its potency is equivalent to the structurally related triglycosides Camelliaside A and Camelliaside B, as reported in the primary isolation study [1]. While this does not indicate superior potency among these specific tea seed saponins, it establishes a critical baseline for the compound's pharmacological fingerprint, differentiating it from other classes of flavonoids with no reported 5-LOX activity.

5-LOX Inhibition
Head-to-head
IC50 1.4 × 10⁻⁴ M — equivalent to Camelliaside A and B
Establishes baseline 5-LOX inhibitory profile; supports consistent SAR within tea seed saponins
RBL-1 cell assay context; no statistically significant potency difference reported
Inflammation Enzyme Inhibition Natural Product Pharmacology

RP-HPLC Isolation Protocol

A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method has been established for the isolation of Camelliaside C from tea seed extracts [1]. The specific retention behavior under defined gradient conditions differentiates it from co-extracted compounds. The method utilizes a linear gradient from an A/B ratio of 85/15 to 65/35 vol% over 50 minutes (A: water/acetic acid, 99.9/0.1 vol%; B: acetonitrile/acetic acid, 99.9/0.1 vol%). This is in contrast to the more complex gradient often required for the separation of the more polar Camelliaside A and B triglycosides , which are known to co-elute in many solvent systems.

RP-HPLC Isolation
Method context
Linear gradient 85/15 → 65/35 (A/B) over 50 min; distinct from triglycoside separation
Enables identity verification and targeted method development for purity assessment
C18 column; water/acetonitrile +0.1% acetic acid system
Analytical Chemistry Natural Product Isolation Process Development

Comparative Physicochemical Properties

Predicted physicochemical properties for Camelliaside C indicate a specific solubility and ionization profile that can be used to differentiate it from less polar aglycones or other glycosides [1]. The compound has an estimated water solubility of approximately 6.07 g/L and a predicted logP of -0.55, which is significantly different from its aglycone, kaempferol (predicted logP ~2.7). Furthermore, its predicted pKa is 6.20±0.40, which is a key parameter for understanding its ionization state in physiological and formulation-relevant pH ranges.

Physicochemical Profile
Class-level
Predicted LogP −0.55 | Water solubility 6.07 g/L | pKa 6.20±0.40
Substantially higher aqueous solubility than aglycone; supports aqueous-based assay compatibility
Predicted values (e.g., ALOGPS); experimental confirmation recommended
Formulation Science Bioavailability ADME Prediction

Camelliaside C Research and Industrial Applications


5-LOX Inhibitor Reference Standard

Camelliaside C is the appropriate reference standard for studies investigating the inhibition of the 5-LOX pathway. As established in Section 3, it possesses a validated, though moderate, inhibitory effect (IC50 = 140 µM) against this enzyme in a cell-based assay [1]. This makes it suitable for use as a tool compound in mechanistic studies of leukotriene biosynthesis or as a positive control in assays where other 5-LOX inhibitors are being characterized.

Tea Seed Extract Chromatographic QC

The well-defined RP-HPLC method for isolating Camelliaside C from tea seed matrix [1] makes it an ideal analyte for developing and validating analytical methods for the quality control of Camellia sinensis-based nutraceuticals and botanical extracts. Procurement of a high-purity standard is essential for accurate quantification, method transfer, and ensuring batch-to-batch consistency in industrial settings.

Glycoside SAR and Metabolism Studies

The unique disaccharide moiety of Camelliaside C (galactosyl-β(1→2)-glucoside) provides a specific molecular probe for studying the impact of glycosylation patterns on flavonoid bioactivity and metabolism. As shown by its differential physicochemical properties compared to the aglycone [2], this compound can be used in SAR studies to understand how specific sugar linkages influence enzyme recognition, cellular uptake, and overall pharmacokinetic behavior in vitro.

Application
Selection Property
Validation Focus
5-LOX pathway inhibition studies
Reported 5-LOX inhibitory profile
Leukotriene biosynthesis assay context
Tea seed extract analytical QC
Documented RP-HPLC separation method
Method transfer and purity verification
Flavonoid glycosylation SAR studies
Defined disaccharide (galactosyl-β(1→2)-glucoside) moiety
Impact of glycosylation on enzyme recognition and physicochemical properties

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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